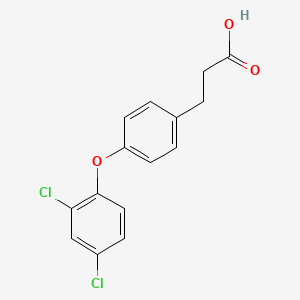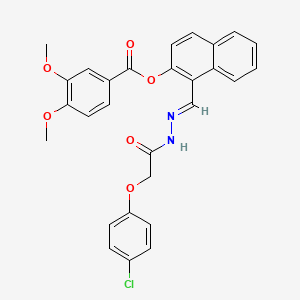![molecular formula C16H15N5O2S B12010975 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₅N₅O₂S
CAS Number: 497823-55-9
Molecular Weight: 341.394 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of the pyridinyl group and the thiol functional group adds further complexity to its structure.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is through a Schiff base reduction route
-
Formation of Schiff Base:
- The aldehyde group from 2,5-dimethoxybenzaldehyde reacts with an amine (such as aniline) to form a Schiff base.
- The resulting compound has the structure: (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one .
-
Reduction:
- The Schiff base undergoes reduction using appropriate reducing agents (e.g., sodium borohydride or lithium aluminum hydride).
- The final product is 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Industrial Production:
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions (e.g., peracids) can lead to oxidation, while reducing agents (e.g., hydrides) facilitate reduction.
Major Products:
The major products formed during reactions with this compound would vary based on the specific reaction conditions. Detailed studies are needed to identify specific products.
Aplicaciones Científicas De Investigación
This compound has diverse applications across scientific fields:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anticancer, anti-inflammatory).
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C16H15N5O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-12-6-7-14(23-2)11(9-12)10-18-21-15(19-20-16(21)24)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,20,24)/b18-10+ |
Clave InChI |
GAVXYIXJHGZION-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)

![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)



![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)
